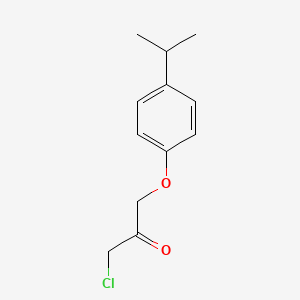

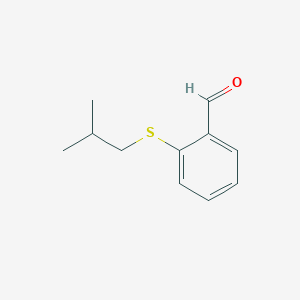

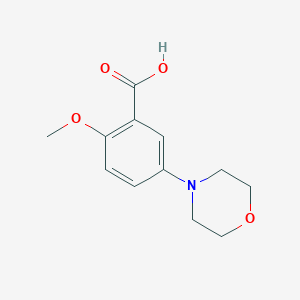

![molecular formula C11H8ClN3O3S B1451826 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 941869-64-3](/img/structure/B1451826.png)

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the carboxylic acid group, the amide group, and the chlorophenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the amide group could undergo hydrolysis or condensation reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and amide groups could make the compound soluble in water, while the nonpolar chlorophenyl group could make it soluble in organic solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been studied for their potential as antimicrobial agents. They can inhibit the growth of various bacterial and fungal species by interfering with the biosynthesis of essential bacterial lipids or other cellular mechanisms . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Compounds with a thiazole core have shown promise in anticancer research. They can exhibit antiproliferative effects against certain cancer cell lines, such as human breast adenocarcinoma (MCF7), by disrupting cell division and inducing apoptosis . This opens up possibilities for these compounds to be used in cancer therapy, either alone or in combination with other treatments.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazole derivatives are of great interest in the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, potentially providing relief from conditions like arthritis and inflammatory bowel disease .

Antiviral Potential

Thiazole compounds have been identified as potential antiviral agents. They can inhibit the replication of viruses, including influenza and Coxsackie B4 virus, by targeting viral proteins or interfering with viral RNA synthesis . This makes them candidates for the development of new antiviral drugs.

Antidiabetic Effects

Research has indicated that thiazole derivatives may have applications in managing diabetes. They can influence insulin release or mimic insulin’s effects on glucose metabolism, thus helping to regulate blood sugar levels .

Antitubercular Activity

Given the global challenge of tuberculosis, thiazole derivatives are being explored for their antitubercular activity. They may work by inhibiting the synthesis of mycolic acid, an essential component of the bacterial cell wall in Mycobacterium tuberculosis .

Anticholinesterase Activity

Thiazole compounds have been investigated for their anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme acetylcholinesterase, they can increase the levels of acetylcholine in the brain, potentially improving cognitive function .

Antioxidant Properties

Lastly, the antioxidant properties of thiazole derivatives are noteworthy. They can neutralize free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3S/c12-6-1-3-7(4-2-6)13-10(18)15-11-14-8(5-19-11)9(16)17/h1-5H,(H,16,17)(H2,13,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZIXVYVRXHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

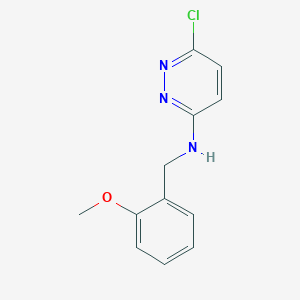

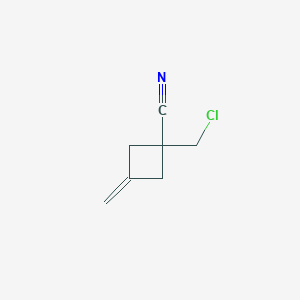

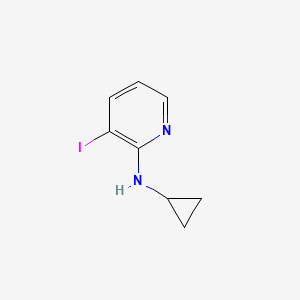

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)

![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)